molecular formula C21H25N3O5S3 B2764479 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-96-7

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No. B2764479
CAS RN: 683790-96-7
M. Wt: 495.63
InChI Key: JAASMXFSZAOCIT-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are part of the azole heterocycles that include imidazoles and oxazoles . Thiazole compounds have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Structural Analysis

Thiazole derivatives, such as those synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrate the versatility of thiazole compounds in chemical synthesis. These derivatives undergo various synthetic modifications, yielding compounds with potential biological activity and material science applications. The structural analysis of these compounds, including X-ray diffraction and spectroscopic characterization, provides a deeper understanding of their chemical properties and potential reactivity (Dovlatyan et al., 2004; Haroon et al., 2018).

Antimicrobial and Antifungal Properties

Several thiazole derivatives exhibit antimicrobial and antifungal activities, suggesting their potential as lead compounds in developing new therapeutic agents. The synthesis and evaluation of these compounds against various bacterial and fungal strains highlight their significance in addressing resistance to conventional antimicrobials (Desai et al., 2019; Kobzar et al., 2019).

Potential in Material Science

Thiazole derivatives are also explored for their applications in material science, including their adsorption properties and electrochemical behavior. These studies provide insights into the utility of thiazole compounds in developing novel materials with specific electronic and structural characteristics (Beloglazkina et al., 2007).

Antitumor Activity

Research into the antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs reveals their potential in cancer therapy. These compounds have shown efficacy against various human tumor cell lines, indicating their promise as novel antineoplastic agents (El-Subbagh et al., 1999).

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research will likely continue to explore the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S3/c1-5-7-12-24(4)32(27,28)15-10-8-14(9-11-15)18(25)22-21-23-19-16(31-21)13(3)17(30-19)20(26)29-6-2/h8-11H,5-7,12H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASMXFSZAOCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

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